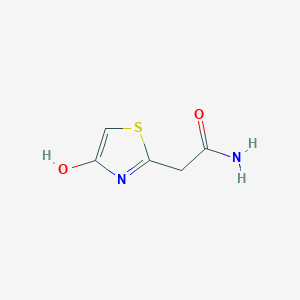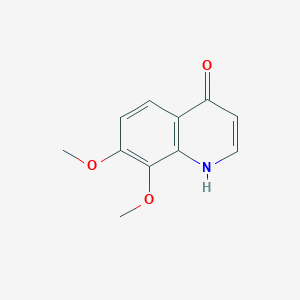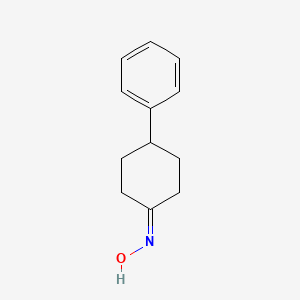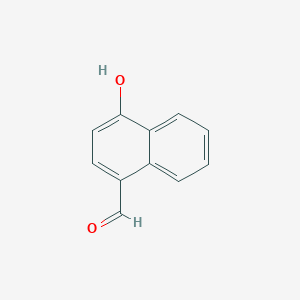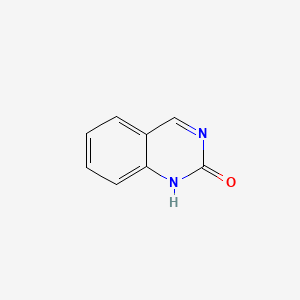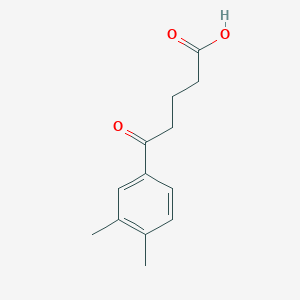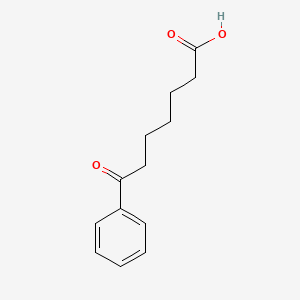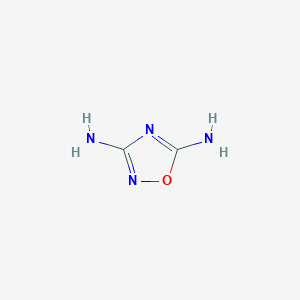
1,2,4-Oxadiazole-3,5-diamine
Übersicht
Beschreibung
1,2,4-Oxadiazole-3,5-diamine is an organic compound that belongs to the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4-Oxadiazole-3,5-diamine can be synthesized through several methods. One common approach involves the cyclization of O-acylamidoximes. This reaction typically requires an acylating agent such as acyl chloride or anhydride, followed by cyclocondensation in the presence of a base like tetra-n-butylammonium fluoride in tetrahydrofuran at room temperature . Another method involves the reaction of nitriles with hydroxylamine and Meldrum’s acids under microwave irradiation and solvent-free conditions .
Industrial Production Methods: Industrial production of this compound often involves scalable and efficient synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis are common in industrial settings to enhance reaction rates and yields while maintaining safety and environmental standards.
Analyse Chemischer Reaktionen
1,2,4-Oxadiazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amino derivatives.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents such as dimethyl sulfoxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted oxadiazoles and their derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,4-Oxadiazole-3,5-diamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,4-oxadiazole-3,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as succinate dehydrogenase, leading to the disruption of cellular respiration in nematodes . Additionally, it can interfere with the production of reactive oxygen species and the accumulation of lipofuscin and lipids, which are crucial for the survival and reproduction of certain pathogens .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole-3,5-diamine can be compared with other oxadiazole derivatives, such as:
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and use in explosives.
1,3,4-Oxadiazole: Commonly used in pharmaceuticals for its antimicrobial and anticancer activities.
1,2,3-Oxadiazole: Less common but explored for its unique electronic properties.
The uniqueness of this compound lies in its dual amino groups, which provide versatility in chemical modifications and enhance its biological activity .
Eigenschaften
IUPAC Name |
1,2,4-oxadiazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c3-1-5-2(4)7-6-1/h(H4,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWFQBQRCNCLFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NOC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325818 | |
| Record name | 1,2,4-oxadiazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34139-57-6 | |
| Record name | 1,2,4-Oxadiazole, 3,5-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034139576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Oxadiazole, 3,5-diamino- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-oxadiazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-OXADIAZOLE, 3,5-DIAMINO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNW2VPF27N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for 1,2,4-Oxadiazole-3,5-diamine derivatives as H2-antagonists?
A: While the provided abstracts don't delve into the specific binding interactions, research [] indicates that certain N3,N5-substituted this compound derivatives demonstrate H2-antagonist activity. This suggests they likely compete with histamine for binding to H2 receptors, primarily in the context of the isolated guinea-pig atrium model used in the study. Further research is needed to elucidate the precise binding sites and downstream signaling pathways affected.
Q2: How does the structure of this compound derivatives influence their H2-antagonist activity?
A: The study [] highlights the structure-activity relationship by synthesizing various derivatives with modifications at the N3 and N5 positions. Specifically, compounds with N5-(3-[3-(1-Piperidinylmethyl)phenoxy) phenoxy]propyl) and N5(2-[(5-dimethylaminomethyl-2-furanyl) methylthio] ethyl) substitutions, along with variations at the N3 position, were found to impact H2-antagonistic activity. Notably, compounds 10a and 10c, with specific N3 substitutions, exhibited significant potency. This underscores the importance of specific substituents at both the N3 and N5 positions for optimal H2 receptor binding and activity.
Q3: Beyond H2-antagonist activity, what other photochemical properties have been observed with this compound?
A: Research [] explored the photodecomposition of this compound in low-temperature matrices. The study revealed the formation of not only expected [NH2, C, N, O] isomers but also the novel diazenecarbaldehyde (HNNCHO). This finding was supported by both matrix-isolation infrared (MI-IR) spectroscopy and computational chemistry methods. The study also suggests that HNNCHO forms through a distinct pathway than other photoproducts like H2NNCX and H2NC(NX) (X = O).
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


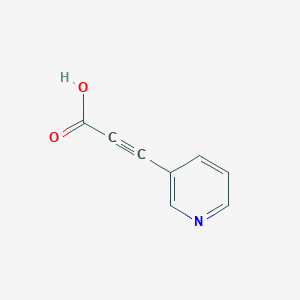


![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)
